Cas no 844639-57-2 (CAY10471 Racemate)

CAY10471 Racemate structure
CAY10471 Racemate structure
Nome del prodotto:CAY10471 Racemate
Numero CAS:844639-57-2
MF:C21H21FN2O4S
MW:416.465847730637
CID:1824019
PubChem ID:11384493

CAY10471 Racemate Proprietà chimiche e fisiche

Nomi e identificatori

    • (+)-3-[[(4-FLUOROPHENYL)SULFONYL]METHYLAMINO]-1,2,3,4-TETRAHYDRO-9H-CARBAZOLE-9-ACETIC ACID
    • TM30089
    • CAY10471 Racemate
    • 3-[[(4-Fluorophenyl)sulfonyl]methylamino]-1,2,3,4-tetrahydro-9H-carbazole-9-acetic acid (ACI)
    • 2-(3-(4-Fluoro-N-methylphenylsulfonamido)-3,4-dihydro-1H-carbazol-9(2H)-yl)acetic acid
    • SCHEMBL16558832
    • 2-(3-((4-fluorophenyl)sulfonyl-methylamino)-1,2,3,4-tetrahydrocarbazol-9-yl)acetic acid
    • CAY 10471
    • F449K9EB2G
    • 844639-57-2
    • SR-01000946745-1
    • 627865-18-3
    • NCGC00344391-06
    • 627865-18-3 (rotation +)
    • DB-214791
    • (+)-3-(((4-Fluorophenyl)sulfonyl)methylamino)-1,2,3,4-tetrahydro-9H-carbazole-9-acetic acid
    • Q27075746
    • 2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid)
    • [3-(N-methyl-4-fluorobenzenesulfonamido)-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid
    • GTPL1905
    • TM30089 Racemate
    • NCGC00344391-03
    • (3-{[(4-Fluorophenyl)sulfonyl](methyl)amino}-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetic acid
    • 844639-57-2 (racemic)
    • CHEMBL1643768
    • TM-30089
    • HMS3649N22
    • TM 30089
    • SR-01000946745
    • CAY10471 (Racemate)
    • 9H-Carbazole-9-acetic acid,3-[[(4-fluorophenyl)sulfonyl]methylamino]-1,2,3,4-tetrahydro-
    • UNII-F449K9EB2G
    • MLS006010831
    • CAY10471
    • 9H-Carbazole-9-acetic acid, 3-(((4-fluorophenyl)sulfonyl)methylamino)-1,2,3,4-tetrahydro-, (+)-
    • CS-0007735
    • 2-(3-((4-fluoro-N-methylphenyl)sulfonamido)-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetic acid
    • HY-13706
    • 9H-Carbazole-9-acetic acid, 3-[[(4-fluorophenyl)sulfonyl]methylamino]-1,2,3,4-tetrahydro-, (+)-
    • AKOS030530960
    • SMR004701758
    • 2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid
    • CAY-10471
    • NCGC00344391-05
    • CAY10471 racemic
    • NCGC00344391-02
    • 3-[[(4-fluorophenyl)sulfonyl]methylamino]-1,2,3,4-tetrahydro-9H-carbazole-9-acetic acid
    • G13430
    • Inchi: 1S/C21H21FN2O4S/c1-23(29(27,28)16-9-6-14(22)7-10-16)15-8-11-20-18(12-15)17-4-2-3-5-19(17)24(20)13-21(25)26/h2-7,9-10,15H,8,11-13H2,1H3,(H,25,26)
    • Chiave InChI: CANCTKXGRVNXFP-UHFFFAOYSA-N
    • Sorrisi: O=C(CN1C2CCC(CC=2C2C1=CC=CC=2)N(S(C1C=CC(F)=CC=1)(=O)=O)C)O

Proprietà calcolate

  • Massa esatta: 416.12060649g/mol
  • Massa monoisotopica: 416.12060649g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 5
  • Complessità: 704
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 88Ų
  • XLogP3: 3.4

Proprietà sperimentali

  • Punto di fusione: 165-173℃ (dichloromethane )

CAY10471 Racemate Informazioni sulla sicurezza

  • Condizioni di conservazione:Please store the product under the recommended conditions in the Certificate of Analysis.

CAY10471 Racemate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
DC Chemicals
DC7328-100 mg
TM30089
844639-57-2 >98%
100mg
$375.0 2022-02-28
DC Chemicals
DC7328-1 g
TM30089
844639-57-2 >98%
1g
$1500.0 2022-02-28
TRC
F256365-5mg
3-[[(4-Fluorophenyl)sulfonyl]methylamino]-1,2,3,4-tetrahydro-9H-carbazole-9-acetic acid
844639-57-2
5mg
$ 530.00 2022-06-05
TRC
F256365-25mg
3-[[(4-Fluorophenyl)sulfonyl]methylamino]-1,2,3,4-tetrahydro-9H-carbazole-9-acetic acid
844639-57-2
25mg
$ 1755.00 2022-06-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C877115-10mg
CAY10471 Racemate
844639-57-2 ≥99%
10mg
¥1,846.80 2022-09-02
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7359-50 mg
CAY10471 Racemate
844639-57-2 98.00%
50mg
¥5215.00 2022-02-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce55482-25mg
CAY10471 Racemate
844639-57-2 98%
25mg
¥3506.00 2023-09-07
MedChemExpress
HY-13706-5mg
CAY10471 Racemate
844639-57-2 99.00%
5mg
¥1100 2024-04-17
DC Chemicals
DC7328-250 mg
TM30089
844639-57-2 >98%
250mg
$750.0 2022-02-28
ChemScence
CS-0007735-25mg
CAY10471 Racemate
844639-57-2 99.35%
25mg
$290.0 2022-04-26

CAY10471 Racemate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
1.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  15 min, rt
1.3 3 h, rt
2.1 Reagents: Acetic acid Solvents: Ethanol ;  15 min, rt
2.2 Reagents: Sodium cyanoborohydride ;  overnight, rt
2.3 Reagents: Triethylamine Solvents: Dichloromethane ;  12 h, rt
3.1 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Riferimento
Minor Structural Modifications Convert the Dual TP/CRTH2 Antagonist Ramatroban into a Highly Selective and Potent CRTH2 Antagonist
Ulven, Trond; et al, Journal of Medicinal Chemistry, 2005, 48(4), 897-900

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: Ethanol ;  15 min, rt
1.2 Reagents: Sodium cyanoborohydride ;  overnight, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  12 h, rt
2.1 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Riferimento
Minor Structural Modifications Convert the Dual TP/CRTH2 Antagonist Ramatroban into a Highly Selective and Potent CRTH2 Antagonist
Ulven, Trond; et al, Journal of Medicinal Chemistry, 2005, 48(4), 897-900

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Riferimento
Minor Structural Modifications Convert the Dual TP/CRTH2 Antagonist Ramatroban into a Highly Selective and Potent CRTH2 Antagonist
Ulven, Trond; et al, Journal of Medicinal Chemistry, 2005, 48(4), 897-900

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  60 min, rt
1.2 12 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
2.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  15 min, rt
2.3 3 h, rt
3.1 Reagents: Acetic acid Solvents: Ethanol ;  15 min, rt
3.2 Reagents: Sodium cyanoborohydride ;  overnight, rt
3.3 Reagents: Triethylamine Solvents: Dichloromethane ;  12 h, rt
4.1 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Riferimento
Minor Structural Modifications Convert the Dual TP/CRTH2 Antagonist Ramatroban into a Highly Selective and Potent CRTH2 Antagonist
Ulven, Trond; et al, Journal of Medicinal Chemistry, 2005, 48(4), 897-900

CAY10471 Racemate Raw materials

CAY10471 Racemate Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:844639-57-2)CAY10471 Racemate
A935721
Purezza:99%
Quantità:10mg
Prezzo ($):220.0